molecular formula C23H33FN2O4S B12408391 Orexin 2 Receptor Agonist 2

Orexin 2 Receptor Agonist 2

Cat. No.: B12408391
M. Wt: 452.6 g/mol
InChI Key: BSZKBFQXXVTZBO-AUSJZFAISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One approach includes the methylation of the 2-position of the naphthalene ring, which has been shown to increase the activity of the compound . The reaction conditions often involve the use of strong bases and methylating agents under controlled temperatures to ensure the desired substitution occurs.

Industrial Production Methods

Industrial production of Orexin 2 Receptor Agonist 2 requires scaling up the laboratory synthesis methods while ensuring consistency and purity. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Orexin 2 Receptor Agonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups to the naphthalene ring .

Scientific Research Applications

Orexin 2 Receptor Agonist 2 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Orexin 2 Receptor Agonist 2 is unique in its high selectivity and potency for the orexin 2 receptor, making it a valuable tool for studying the orexin system and developing targeted therapies for sleep disorders and other conditions .

Properties

Molecular Formula

C23H33FN2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

N-[(2R,3S)-1-(cyclopropanecarbonyl)-2-[[4-(3-fluorophenyl)cyclohexyl]oxymethyl]piperidin-3-yl]methanesulfonamide

InChI

InChI=1S/C23H33FN2O4S/c1-31(28,29)25-21-6-3-13-26(23(27)17-7-8-17)22(21)15-30-20-11-9-16(10-12-20)18-4-2-5-19(24)14-18/h2,4-5,14,16-17,20-22,25H,3,6-13,15H2,1H3/t16?,20?,21-,22-/m0/s1

InChI Key

BSZKBFQXXVTZBO-AUSJZFAISA-N

Isomeric SMILES

CS(=O)(=O)N[C@H]1CCCN([C@H]1COC2CCC(CC2)C3=CC(=CC=C3)F)C(=O)C4CC4

Canonical SMILES

CS(=O)(=O)NC1CCCN(C1COC2CCC(CC2)C3=CC(=CC=C3)F)C(=O)C4CC4

Origin of Product

United States

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